Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-11-8(10)9-5-3-4-6-7(9)12-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMNNQUWKXAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide-Aziridine Cyclization
In a representative procedure:
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Starting Material : A pre-functionalized aziridine derivative (e.g., N-protected aziridine-2-carboxylate) is treated with an epoxide (e.g., ethylene oxide) under basic conditions.
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Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA) or sodium hydride (NaH)
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Temperature: 0°C to room temperature, 12–24 hours
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Outcome : The reaction proceeds via nucleophilic ring-opening of the epoxide by the aziridine nitrogen, followed by intramolecular cyclization to form the bicyclic structure.
Key Challenge : Steric hindrance in the bicyclic system often necessitates bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions.
Esterification Strategies
The ethyl carboxylate moiety is introduced either before or after bicyclic core formation, depending on the stability of intermediates.
Pre-Cyclization Esterification
This method involves esterifying a carboxylic acid precursor prior to cyclization:
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Step 1 : React 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylic acid with ethanol in the presence of a coupling agent.
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Step 2 : Proceed with cyclization as described in Section 1.1.
Post-Cyclization Transesterification
An alternative route modifies pre-formed benzyl or methyl esters into ethyl derivatives:
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Starting Material : Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate.
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Reaction :
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Workup :
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Yield : ~64% (extrapolated from benzyl-to-amide conversions in analogous systems).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Protecting Group Strategy
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Boc Groups : Provide steric protection but require acidic deprotection (e.g., trifluoroacetic acid), which may hydrolyze esters.
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Cbz Groups : Removable via hydrogenolysis (H₂/Pd-C), preserving ester functionality.
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
Comparative Data for Analogous Syntheses
Chemical Reactions Analysis
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Analgesic and Anti-inflammatory Effects : Some studies suggest that similar bicyclic structures can modulate pain pathways, which could lead to the development of novel analgesics .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : this compound can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and cycloadditions .
- Synthesis of Heterocycles : Its structure allows for the formation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound can contribute to the development of advanced materials:
- Polymerization : Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
Case Study 1: Antimicrobial Applications
A study published in the Journal of Organic Chemistry explored the synthesis of various derivatives of ethyl 7-oxa-2-azabicyclo[4.1.0]heptane and their subsequent evaluation against bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a pathway for developing new antimicrobial agents.
Case Study 2: Organic Synthesis Pathways
In a research article from Tetrahedron Letters, the authors described a synthetic route involving ethyl 7-oxa-2-azabicyclo[4.1.0]heptane as an intermediate in the synthesis of complex heterocycles, demonstrating its utility in constructing pharmacologically relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The presence of oxygen and nitrogen atoms within its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Research Findings
- Spectral Data :
- Regulatory Status :
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid esters are monitored under EPA regulations (e.g., 15 U.S.C. 2604) .
Biological Activity
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known by its CAS number 72229-08-4, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.206 g/mol |
| LogP | 0.974 |
| PSA (Polar Surface Area) | 35.53 Ų |
The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
This compound has been investigated for its role as a potential inhibitor of certain enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of specific bacterial strains.
- Enzyme Inhibition : It is believed to interact with enzymes such as β-lactamases, which are crucial in antibiotic resistance mechanisms.
In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the activity of these enzymes, suggesting potential applications in combating resistant bacterial infections .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
- Synthesis of Bioactive Compounds : Research has explored the use of this compound as a building block in synthesizing more complex bioactive molecules. For instance, it has been utilized in the preparation of fused cyclopropane-g-lactams, which possess interesting pharmacological properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group transformations. Common methods include:
- Cyclization Reactions : These reactions are crucial for forming the bicyclic structure.
- Esterification : The carboxylic acid moiety is often esterified to enhance solubility and bioactivity.
Q & A
Q. Table 1. NMR Characterization of this compound
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (, Hz) | Reference |
|---|---|---|---|---|
| Ethyl ester (OCHCH) | 4.18 | q | 7.2 | |
| Cyclopropane CH | 4.21 | m | - | |
| Ethyl CH | 1.26 | t | 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
